

Application Notes and Protocols for JNJ-5207787 in Rodent Models

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Compound of Interest		
Compound Name:	JNJ-5207787	
Cat. No.:	B1673070	Get Quote

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These application notes provide a comprehensive guide for the use of **JNJ-5207787**, a selective Neuropeptide Y (NPY) Y2 receptor antagonist, in rodent models. The following sections detail recommended dosages, experimental protocols, and the underlying signaling pathway.

Data Presentation: JNJ-5207787 Dosage in Rodent Models

The following table summarizes the quantitative data on **JNJ-5207787** dosage and pharmacokinetics in rats. While specific studies on **JNJ-5207787** in mice are limited, a dosage of 30 mg/kg via intraperitoneal injection has been shown to achieve high brain and plasma concentrations for a similar compound, JNJ-54175446.

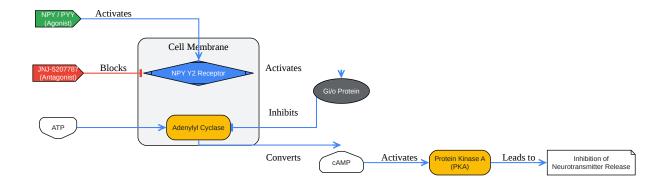


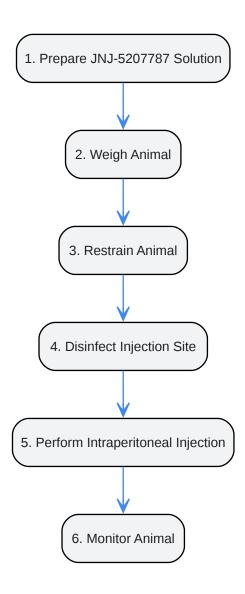
Parameter	Rat	Mouse (Inferred)	Reference
Route of Administration	Intraperitoneal (IP)	Intraperitoneal (IP)	[1]
Dosage	30 mg/kg	30 mg/kg	[1]
Vehicle	Soluble to 10 mM in DMSO with gentle warming and to 10 mM in ethanol with gentle warming.[2]	Soluble to 10 mM in DMSO with gentle warming and to 10 mM in ethanol with gentle warming.[2]	[2]
Frequency of Administration	Single dose for pharmacokinetic and receptor occupancy studies.[1]	Not specified, likely single dose for acute studies.	
Maximum Brain Concentration (Cmax)	1351 ± 153 ng/ml at 30 minutes post- injection.[1]	Not determined for JNJ-5207787.	[1]
Receptor Occupancy	Demonstrated occupancy of Y2 receptor binding sites in the brain.[1]	Not determined for JNJ-5207787.	[1]

Signaling Pathway Neuropeptide Y (NPY) Y2 Receptor Signaling Pathway

JNJ-5207787 acts as an antagonist at the Neuropeptide Y Y2 receptor (Y2R), which is a G-protein coupled receptor (GPCR). The primary signaling mechanism of the Y2R involves coupling to inhibitory G-proteins (Gi/o). Activation of the Y2R by its endogenous ligands, such as NPY and Peptide YY (PYY), leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Additionally, Y2R activation can modulate intracellular calcium channels. As an antagonist, JNJ-5207787 blocks these downstream effects.









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References

- 1. Characterization of N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-[1-(2-cyclopentyl-ethyl)-piperidin-4yl]acrylamide (JNJ-5207787), a small molecule antagonist of the neuropeptide Y Y2 receptor PubMed [pubmed.ncbi.nlm.nih.gov]
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